Cas no 83948-54-3 (tert-butyl N-(5-bromopentyl)carbamate)

tert-butyl N-(5-bromopentyl)carbamate structure
83948-54-3 structure
Product Name:tert-butyl N-(5-bromopentyl)carbamate
Numero CAS:83948-54-3
MF:C10H20BrNO2
MW:266.175302505493
MDL:MFCD03425513
CID:668195
PubChem ID:4455360
Update Time:2024-10-26

tert-butyl N-(5-bromopentyl)carbamate Proprietà chimiche e fisiche

Nomi e identificatori

    • tert-Butyl (5-bromopentyl)carbamate
    • 5-(boc amino)pentyl bromide
    • 5-(t-Boc-amino)-1-pentyl Bromide
    • Carbamic acid, (5-bromopentyl)-, 1,1-dimethylethyl ester
    • tert-butyl N-(5-bromopentyl)carbamate
    • (tert-Butoxycarbonyl)amino>-1-pentyl Bromide
    • 5-(Boc-amino)-1-pentylbromide
    • 5-(Boc-amino)pentyl bromide
    • 5-(tert-Butoxycarbonylamino)pentyl bromide
    • 5-[(tert-butoxycarbonyl)amino]-1-pentyl bromide
    • 5-<N-<(tert-butyloxy)carbonyl>amino>pentyl bromide
    • 5-bromo-N-(tert-butyloxycarbonyl)-pentylamine
    • 5-bromopentylamine tert-butylcarbamate
    • N-BOC-1-amino-5-bromopentane
    • N-(tert-Butoxycarbonyl)-1-bromopentan-5-ylamine
    • 5-(BOC-amino)-1-pentyl bromide
    • N-Boc-5-bromo-1-pentanamine
    • OHUJQWJCNMMZFM-UHFFFAOYSA-N
    • Carbamic acid, N-(5-bromopentyl)-, 1,1-dimethylethyl ester
    • AK135268
    • Carbamic acid, (5-bromopentyl)-, 1,1-dimethylethyl ester (9CI)
    • 1,1-Dimethylethyl (5-bromopentyl)carbamate
    • A1-00870
    • tert-Butyl(5-bromopentyl)carbamate
    • SY045294
    • N-(5-Bromopentyl)carbamic Acid 1,1-Dimethylethyl Ester
    • EN300-192026
    • Carbamic acid, N-(5-bromopentyl)-, 1,1-dimethylethyl ester; Carbamic acid, (5-bromopentyl)-, 1,1-dimethylethyl ester (9CI); 1,1-Dimethylethyl (5-bromopentyl)carbamate; 5-(tert-Butoxycarbonylamino)pentyl bromide; N-(tert-Butoxycarbonyl)-1-bromopentan-5-ylamine; 5-(t-Boc-amino)-1-pentyl Bromide
    • DTXSID10403467
    • C10H20BrNO2
    • N-BOC-5-BROMOPENTYLAMINE
    • F11819
    • CS-0006785
    • DS-4936
    • SCHEMBL1149061
    • MFCD03425513
    • 83948-54-3
    • AKOS016845812
    • MDL: MFCD03425513
    • Inchi: 1S/C10H20BrNO2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11/h4-8H2,1-3H3,(H,12,13)
    • Chiave InChI: OHUJQWJCNMMZFM-UHFFFAOYSA-N
    • Sorrisi: O=C(NCCCCCBr)OC(C)(C)C

Proprietà calcolate

  • Massa esatta: 265.06800
  • Massa monoisotopica: 265.06774g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 7
  • Complessità: 166
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 38.3
  • XLogP3: 2.8

Proprietà sperimentali

  • Densità: 1.214
  • Punto di fusione: approx. 35°C
  • Punto di ebollizione: 324 ºC
  • Punto di infiammabilità: 150 ºC
  • PSA: 41.82000
  • LogP: 3.28070

tert-butyl N-(5-bromopentyl)carbamate Informazioni sulla sicurezza

  • Dichiarazione di pericolo: H302
  • Condizioni di conservazione:Sealed in dry,2-8°C

tert-butyl N-(5-bromopentyl)carbamate Dati doganali

  • CODICE SA:2924199090
  • Dati doganali:

    Codice doganale cinese:

    2924199090

    Panoramica:

    2924199090. Altre amidi acicliche(compresi i carbammati aciclici)(compresi i suoi derivati e sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso, imballaggio

    Riassunto:

    2924199090. altre amidi acicliche (compresi i carbammati aciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

tert-butyl N-(5-bromopentyl)carbamate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
B621075-250mg
5-(t-Boc-amino)-1-pentyl Bromide
83948-54-3
250mg
$ 173.00 2023-09-08
TRC
B621075-500mg
5-(t-Boc-amino)-1-pentyl Bromide
83948-54-3
500mg
$ 328.00 2023-04-18
TRC
B621075-1g
5-(t-Boc-amino)-1-pentyl Bromide
83948-54-3
1g
$ 620.00 2023-04-18
TRC
B621075-2g
5-(t-Boc-amino)-1-pentyl Bromide
83948-54-3
2g
$ 1154.00 2023-04-18
TRC
B621075-2.5g
5-(t-Boc-amino)-1-pentyl Bromide
83948-54-3
2.5g
$ 1355.00 2023-04-18
TRC
B621075-5g
5-(t-Boc-amino)-1-pentyl Bromide
83948-54-3
5g
$ 2411.00 2023-04-18
ChemScence
CS-0006785-100mg
tert-butyl (5-bromopentyl)carbamate
83948-54-3 ≥97.0%
100mg
$59.0 2022-04-26
ChemScence
CS-0006785-250mg
tert-butyl (5-bromopentyl)carbamate
83948-54-3 ≥97.0%
250mg
$115.0 2022-04-26
ChemScence
CS-0006785-1g
tert-butyl (5-bromopentyl)carbamate
83948-54-3 ≥97.0%
1g
$170.0 2022-04-26
ChemScence
CS-0006785-5g
tert-butyl (5-bromopentyl)carbamate
83948-54-3 ≥97.0%
5g
$595.0 2022-04-26

tert-butyl N-(5-bromopentyl)carbamate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Tetrahydrofuran ;  0 °C; 20 min, 0 °C; 0 °C → rt; overnight, rt
Riferimento
Design and Synthesis of Mercaptoacetamides as Potent, Selective, and Brain Permeable Histone Deacetylase 6 Inhibitors
Lv, Wei; et al, ACS Medicinal Chemistry Letters, 2017, 8(5), 510-515

Metodo di produzione 2

Condizioni di reazione
1.1 Catalysts: Iodine ;  4 h, rt
Riferimento
Synthesis of Phidianidine B, a highly cytotoxic 1,2,4-oxadiazole marine metabolite
Manzo, Emiliano; et al, ARKIVOC (Gainesville, 2012, (9), 220-228

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium bromide Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  overnight, rt → reflux
Riferimento
N-Acetylgalactosamino Dendrons as Clearing Agents to Enhance Liver Targeting of Model Antibody-Fusion Protein
Yoo, Barney; et al, Bioconjugate Chemistry, 2013, 24(12), 2088-2103

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  rt; 3 h, rt
Riferimento
Influence of Calcium-Induced Aggregation on the Sensitivity of Aminobis(methylenephosphonate)-Containing Potential MRI Contrast Agents
Henig, Jorg; et al, Inorganic Chemistry, 2011, 50(14), 6472-6481

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Pyridine ,  Triphenylphosphine Solvents: Dichloromethane
Riferimento
The Preparation and Evaluation of TV-Acetylneuraminic Acid Derivatives as Probes of Sialic Acid-Recognizing Proteins
Ciccotosto, Siivana, 2004, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Solvents: Toluene ;  0 °C; 0 °C → 40 °C; 15 min, 40 °C
2.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  1 h, 60 °C
2.2 1 h, 60 °C
3.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  3 h, rt
Riferimento
Signal-amplifying conjugated polymer-DNA hybrid chips
Lee, Kangwon; et al, Angewandte Chemie, 2007, 46(25), 4667-4670

Metodo di produzione 7

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  0 °C; overnight, reflux
2.1 Solvents: Toluene ;  0 °C; 0 °C → 40 °C; 15 min, 40 °C
3.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  1 h, 60 °C
3.2 1 h, 60 °C
4.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  3 h, rt
Riferimento
Signal-amplifying conjugated polymer-DNA hybrid chips
Lee, Kangwon; et al, Angewandte Chemie, 2007, 46(25), 4667-4670

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Tetrahydrofuran ;  0 °C; 20 min, 0 °C; 0 °C → rt; overnight, rt
Riferimento
Molecular Basis for the Selective Inhibition of Histone Deacetylase 6 by a Mercaptoacetamide Inhibitor
Porter, Nicholas J.; et al, ACS Medicinal Chemistry Letters, 2018, 9(12), 1301-1305

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  3 h, rt
Riferimento
Signal-amplifying conjugated polymer-DNA hybrid chips
Lee, Kangwon; et al, Angewandte Chemie, 2007, 46(25), 4667-4670

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Lithium bromide Solvents: Tetrahydrofuran ;  16 h, reflux
Riferimento
Preparation of bivalent agonists for targeting the mu opioid and cannabinoid receptors
Dvoracsko, Szabolcs; et al, European Journal of Medicinal Chemistry, 2019, 178, 571-588

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  1 h, 60 °C
1.2 1 h, 60 °C
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  3 h, rt
Riferimento
Signal-amplifying conjugated polymer-DNA hybrid chips
Lee, Kangwon; et al, Angewandte Chemie, 2007, 46(25), 4667-4670

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  -10 °C; 5 h, -10 °C
1.2 Solvents: Water
2.1 Reagents: Lithium bromide Solvents: Tetrahydrofuran ;  16 h, reflux
Riferimento
Preparation of bivalent agonists for targeting the mu opioid and cannabinoid receptors
Dvoracsko, Szabolcs; et al, European Journal of Medicinal Chemistry, 2019, 178, 571-588

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; overnight, rt
2.1 Reagents: Sodium bromide Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  overnight, rt → reflux
Riferimento
N-Acetylgalactosamino Dendrons as Clearing Agents to Enhance Liver Targeting of Model Antibody-Fusion Protein
Yoo, Barney; et al, Bioconjugate Chemistry, 2013, 24(12), 2088-2103

tert-butyl N-(5-bromopentyl)carbamate Raw materials

tert-butyl N-(5-bromopentyl)carbamate Preparation Products

tert-butyl N-(5-bromopentyl)carbamate Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:83948-54-3)tert-butyl N-(5-bromopentyl)carbamate
Numero d'ordine:A864194
Stato delle scorte:in Stock
Quantità:25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:45
Prezzo ($):447.0
Email:sales@amadischem.com

tert-butyl N-(5-bromopentyl)carbamate Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:83948-54-3)tert-butyl N-(5-bromopentyl)carbamate
A864194
Purezza:99%
Quantità:25g
Prezzo ($):447.0
Email